Chiral Identity Verification: Specific Optical Rotation vs. Racemate and (R)-Enantiomer
The (S)-enantiomer is supplied with a minimum enantiomeric excess (e.e.) of ≥97% as verified by chiral HPLC, ensuring stereochemical homogeneity critical for asymmetric synthesis . In contrast, the racemic mixture 3-(3-Furylmethyl)piperidine (CAS 1337706-46-3) exhibits zero net optical rotation, and the (R)-enantiomer (CAS 1336079-18-5) rotates plane-polarized light in the opposite direction . The specific optical rotation [α]D²⁰ for (S)-3-(Furan-3-ylmethyl)piperidine is approximately +15° to +20° (c=1, MeOH), whereas (R)-3-(Furan-3-ylmethyl)piperidine shows [α]D²⁰ ≈ −15° to −20° under identical conditions, providing a direct spectroscopic fingerprint for identity and purity verification .
| Evidence Dimension | Specific optical rotation (chiral identity) |
|---|---|
| Target Compound Data | [α]D²⁰ ≈ +15° to +20° (c=1, MeOH); e.e. ≥97% |
| Comparator Or Baseline | Racemate: [α]D²⁰ = 0°; (R)-enantiomer: [α]D²⁰ ≈ −15° to −20° |
| Quantified Difference | Opposite sign of rotation; racemate shows zero rotation |
| Conditions | Polarimetry in methanol at 20°C; chiral HPLC on polysaccharide-based column |
Why This Matters
For procurement, the optical rotation provides a rapid, non-destructive identity check to confirm the correct enantiomer has been received, preventing costly synthetic errors.
